3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride
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Overview
Description
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-2-(propan-2-yl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
R-SO3H+SOCl2→R-SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to convert the sulfonyl chloride to the sulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by the reduction of the sulfonyl chloride.
Scientific Research Applications
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: Used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide or sulfonate ester functionalities.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride group. This group can react with nucleophiles to form stable sulfonamide or sulfonate ester bonds. The reactivity of the sulfonyl chloride group is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl Chloride (CH3SO2Cl)
- Benzenesulfonyl Chloride (C6H5SO2Cl)
- p-Toluenesulfonyl Chloride (p-CH3C6H4SO2Cl)
Uniqueness
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-methyl-2-propan-2-ylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILVXKFYIPZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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